

Spectroscopic data for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Profile of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**

Introduction

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a member of the indole class of heterocyclic compounds, a core scaffold in numerous pharmacologically active molecules and natural products. The precise characterization of such molecules is fundamental to research and development in medicinal chemistry, ensuring structural integrity, purity, and batch-to-batch consistency. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of a molecule's structure.

This guide offers a comprehensive analysis of the key spectroscopic data for **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a senior application scientist, the focus extends beyond mere data presentation to elucidate the causal relationships between the molecular structure and its spectral output, providing researchers with a robust framework for structural verification and interpretation.

Molecular Structure and Isomeric Context

The structural foundation of the analysis is the specific arrangement of atoms and functional groups within the molecule. The IUPAC name defines a precise substitution pattern on the

indole ring system, which is critical for assigning spectroscopic signals.

Caption: Molecular structure of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the constitution of organic molecules by mapping the chemical environment of hydrogen atoms. For this compound, it allows for the unambiguous placement of substituents on the indole core.

Expertise & Experience: Experimental Protocol

The choice of solvent is critical for compounds containing acidic protons.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the carboxylic acid and its hydrogen-bonding capacity shifts the acidic -COOH proton significantly downfield, preventing exchange with residual water and allowing for its clear observation. Methanol-d₄ (CD₃OD) is an alternative, though the acidic proton will exchange with the solvent's deuterium, causing the -COOH signal to disappear.
- **Instrument Configuration:** The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, particularly for the aromatic protons.
- **Data Acquisition:** Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

Data Presentation & Authoritative Grounding

While a complete, published spectrum for this exact N-methylated compound is not readily available, its ¹H NMR profile can be reliably predicted based on data from the closely related 6-methoxy-1H-indole-2-carboxylic acid and established substituent effects of N-methylation.[\[1\]](#)[\[2\]](#)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
COOH	~12.0 - 13.0	Broad Singlet	-	1H
H-7	~7.50	Doublet	J ≈ 8.8	1H
H-3	~7.15	Singlet	-	1H
H-5	~7.00	Doublet	J ≈ 2.2	1H
H-4	~6.85	Doublet of Doublets	J ≈ 8.8, 2.2	1H
N-CH ₃	~3.90	Singlet	-	3H
O-CH ₃	~3.80	Singlet	-	3H

Trustworthiness: Interpretation of the Spectrum

The predicted spectrum is a self-validating system based on fundamental chemical principles:

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield in DMSO-d₆, confirming the presence of the acid functional group.
- Aromatic Protons (H-4, H-5, H-7): These protons on the benzene portion of the indole ring form a coupled system. H-7 is ortho to the electron-donating nitrogen atom and is expected to be downfield. It appears as a doublet due to coupling with H-4. H-5 is ortho to the electron-donating methoxy group, but its signal is shifted upfield and appears as a small doublet due to meta-coupling with H-7. H-4 is coupled to both H-5 (ortho) and H-7 (meta), resulting in a doublet of doublets.
- Indole Proton (H-3): This proton is on the pyrrole ring and typically appears as a singlet, as adjacent positions are substituted.
- Methyl Protons (N-CH₃ and O-CH₃): The N-methyl and O-methoxy groups each produce a sharp singlet, integrating to three protons. The N-methyl signal is typically found around 3.9-4.0 ppm. The O-methoxy signal is slightly more shielded, appearing around 3.8 ppm. The absence of a broad N-H signal around 11-12 ppm is a key confirmation of N-methylation.^[3]

Caption: Predicted ^1H NMR assignments for **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**.

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy complements ^1H NMR by providing a count of unique carbon atoms and information about their electronic environment (hybridization, attached electronegative atoms).

Expertise & Experience: Experimental Protocol

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required compared to ^1H NMR. DMSO-d₆ is again a suitable solvent.
- Instrument Configuration: The experiment is run on the same spectrometer, switching the probe to the ^{13}C frequency (e.g., 100 MHz for a 400 MHz instrument).
- Data Acquisition: A standard proton-decoupled sequence is used, which results in all carbon signals appearing as singlets. A larger number of scans (hundreds to thousands) is necessary due to the low natural abundance of the ^{13}C isotope.

Data Presentation & Authoritative Grounding

The chemical shifts are predicted based on general values for indole derivatives and known substituent chemical shift (SCS) effects.[\[4\]](#)[\[5\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic)	~163
C-6 (C-OCH ₃)	~158
C-7a	~138
C-2	~132
C-3a	~123
C-7	~120
C-4	~112
C-3	~105
C-5	~95
O-CH ₃	~56
N-CH ₃	~33

Trustworthiness: Interpretation of the Spectrum

- Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded, appearing around 163 ppm.
- Aromatic & Heterocyclic Carbons: The carbon attached to the methoxy group (C-6) is significantly deshielded by the oxygen atom. The quaternary carbons (C-2, C-3a, C-7a) can be identified through advanced techniques like DEPT or by their typically lower intensity. The chemical shifts of the protonated carbons (C-3, C-4, C-5, C-7) are influenced by the electron-donating effects of the nitrogen and methoxy groups, generally appearing in the 95-120 ppm range.
- Methyl Carbons: The O-CH₃ carbon appears around 56 ppm, a typical value for an aromatic methoxy group. The N-CH₃ carbon is more shielded, appearing around 33 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Experience: Experimental Protocol

- **Sample Introduction:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration ($\mu\text{g/mL}$ to ng/mL).
- **Ionization:** Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule. It will typically produce a protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode or a deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode.
- **Analysis:** The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

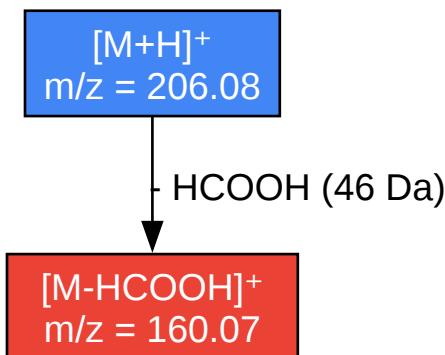
Data Presentation & Authoritative Grounding

The predicted mass spectrometric data for the molecular formula $\text{C}_{11}\text{H}_{11}\text{NO}_3$ is derived from computational tools and general fragmentation knowledge of indole derivatives.[\[6\]](#)[\[7\]](#)

Ion	Calculated m/z	Interpretation
$[\text{M}]^+$	205.07	Molecular Ion (in EI-MS)
$[\text{M}+\text{H}]^+$	206.08	Protonated Molecule (in ESI-MS)
$[\text{M}-\text{H}]^-$	204.07	Deprotonated Molecule (in ESI-MS)
$[\text{M}-\text{COOH}]^+$	160.07	Loss of the carboxylic acid group
$[\text{M}-\text{CH}_3-\text{CO}]^+$	162.05	Subsequent loss of methyl and CO

Trustworthiness: Fragmentation Pathway

The fragmentation of indole derivatives is well-documented.[8][9] A primary fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da). Further fragmentation can occur through the loss of the N-methyl group or cleavage of the indole ring system.



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Caption: A primary fragmentation pathway for **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Experimental Protocol

- Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Data Presentation & Authoritative Grounding

The characteristic absorption bands are predicted based on extensive databases and literature on indole and carboxylic acid derivatives.[10][11][12]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300	O-H stretch (broad)	Carboxylic Acid
~2950-3100	C-H stretch (aromatic)	Indole Ring
~2850-2950	C-H stretch (aliphatic)	-CH ₃ Groups
~1680-1710	C=O stretch (strong)	Carboxylic Acid
~1580-1620	C=C stretch	Aromatic Ring
~1250 & ~1050	C-O stretch	Aryl-Alkyl Ether
~700-900	C-H bend (out-of-plane)	Aromatic Substitution

Trustworthiness: Interpretation of the Spectrum

- O-H and C=O Stretch: The most prominent features will be a very broad absorption band from ~2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer, and a strong, sharp absorption around 1700 cm⁻¹ for the C=O stretch.
- C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
- C-O Stretch: The presence of the methoxy group will be confirmed by a strong C-O stretching band in the fingerprint region, typically around 1250 cm⁻¹.
- Absence of N-H Stretch: Crucially, the absence of a sharp N-H stretching band around 3300-3400 cm⁻¹ provides strong evidence for the N-methyl substitution.[13]

Conclusion

The collective spectroscopic data provides a definitive and multi-faceted confirmation of the structure of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the location of substituents. Mass spectrometry confirms the elemental composition and molecular weight with high accuracy. Finally, Infrared spectroscopy validates the presence of the key functional groups—carboxylic acid, methoxy, and the N-substituted indole ring. This integrated approach ensures the highest

level of scientific integrity and trustworthiness for researchers in drug development and chemical sciences.

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